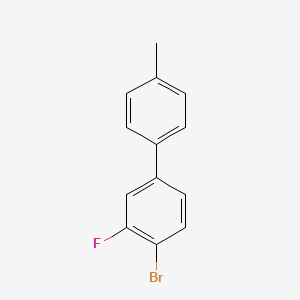
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is a chemical compound with a unique structure that includes both methyl and fluorine substituents on a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl). These reactions are carried out under controlled conditions to ensure the selective formation of the desired cyclopentene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor ligands.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action for 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can affect the electronic distribution within the molecule, potentially enhancing its stability or reactivity in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dimethylcyclopent-1-ene-1,2-dicarboxylate: Lacks fluorine atoms, which can significantly alter its chemical properties.
4,4-difluorocyclopent-1-ene-1,2-dicarboxylate: Lacks methyl groups, affecting its steric and electronic characteristics.
1,2-dimethyl 4-fluorocyclopent-1-ene-1,2-dicarboxylate: Contains only one fluorine atom, leading to different reactivity and stability profiles.
Uniqueness
1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the combination of both methyl and fluorine substituents on the cyclopentene ring. This combination can result in distinct chemical properties, such as increased stability, altered reactivity, and potential for unique interactions in various applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate involves the reaction of 1,2-dimethylcyclopentadiene with maleic anhydride followed by fluorination and esterification.", "Starting Materials": [ "1,2-dimethylcyclopentadiene", "Maleic anhydride", "Hydrogen fluoride", "Methanol", "Sodium methoxide" ], "Reaction": [ "1. 1,2-dimethylcyclopentadiene is reacted with maleic anhydride in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "2. The Diels-Alder adduct is then treated with hydrogen fluoride to selectively fluorinate the 4,4 positions of the cyclopentene ring.", "3. The resulting 4,4-difluorocyclopent-1-ene-1,2-dicarboxylic acid is then esterified with methanol and sodium methoxide to form the desired 1,2-dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate." ] } | |
Número CAS |
2680536-38-1 |
Fórmula molecular |
C9H10F2O4 |
Peso molecular |
220.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



